2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide typically involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, such as antibacterial, anti-inflammatory, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can donate and accept hydrogen bonds, which favors the establishment of intermolecular interactions. These interactions can influence the biological activity of the compound by affecting its binding to target proteins and enzymes .
Comparison with Similar Compounds
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide can be compared with other similar compounds, such as:
Pyrazolidine: A fully saturated analogue of pyrazole.
Imidazole: A structural analogue of pyrazole with two non-adjacent nitrogen atoms.
Isoxazole: Another analogue where the nitrogen atom in position 1 is replaced by oxygen.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H12N4O3 |
---|---|
Molecular Weight |
212.21 g/mol |
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C8H12N4O3/c1-4-7(12(14)15)5(2)11(10-4)6(3)8(9)13/h6H,1-3H3,(H2,9,13) |
InChI Key |
VUNZBLOCMHYYFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)N)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.